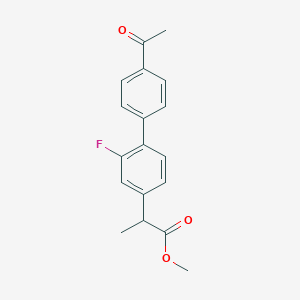

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Descripción

2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of functional groups like acetyl, fluoro, and ester moieties in its structure suggests potential reactivity and utility in synthetic chemistry.

Propiedades

IUPAC Name |

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUVAORLIYLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595636 | |

| Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215175-83-0 | |

| Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Molecular Characteristics

The compound features a biphenyl core substituted with acetyl, fluoro, and propionate methyl ester groups. Its molecular formula is C₁₈H₁₇FO₃ , with a molecular weight of 300.3 g/mol . Critical structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate |

| SMILES | CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |

| InChI Key | GSUUVAORLIYLIT-UHFFFAOYSA-N |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The fluorine atom at the 2-position and acetyl group at the 4'-position influence reactivity, particularly in coupling and acylation reactions.

Synthetic Routes

Suzuki-Miyaura Cross-Coupling

This method constructs the biphenyl backbone via palladium-catalyzed coupling. A representative protocol involves:

-

Bromination : 2-Fluoro-4-bromophenylpropionic acid is prepared by brominating 2-fluorophenylpropionic acid using N-bromosuccinimide (NBS) in dichloromethane.

-

Coupling : The brominated intermediate reacts with 4-acetylphenylboronic acid in a water-methanol system (3:1) under alkaline conditions, catalyzed by Pd/C (5 mol%) at 80°C for 12 hours.

-

Esterification : The resulting acid is treated with methanol and concentrated HCl (8% w/v) at 45°C overnight to form the methyl ester.

Key Data :

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS | CH₂Cl₂ | 25°C | 78% |

| Coupling | Pd/C | H₂O:MeOH | 80°C | 65% |

| Esterification | HCl | MeOH | 45°C | 92% |

This route achieves an overall yield of 46% but faces challenges in palladium catalyst recovery and bromination toxicity.

Friedel-Crafts Acylation

Acylation of pre-formed biphenyl scaffolds offers an alternative:

-

Biphenyl Synthesis : 2-Fluoro-4-phenylpropionic acid methyl ester is prepared via esterification of the corresponding acid.

-

Acetylation : The biphenyl intermediate undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloroethane at 0°C→25°C.

Optimization Insight :

-

Lower temperatures (0–5°C) reduce polysubstitution byproducts.

-

An AlCl₃:substrate ratio of 1.2:1 maximizes monoacetylation (yield: 58%).

Industrial-Scale Challenges

Catalyst Cost and Recovery

Pd/C catalysts, though effective, are costly ($150–200/g). Patent WO2014188453A2 notes that ligand-free Pd systems reduce expenses but require post-reaction filtration (recovery: 60–70%).

Byproduct Formation

Bromination with elemental bromine generates toxic HBr, prompting shifts to NBS or dibromoisocyanuric acid. Side reactions during Friedel-Crafts acylation are mitigated by slow acetyl chloride addition (1 drop/2 min).

Emerging Methodologies

Continuous Flow Synthesis

A patent by EvitaChem describes a continuous flow reactor for morpholine derivatives, suggesting applicability to biphenyl systems. Benefits include:

-

Residence Time : 10–15 minutes vs. 12 hours batch.

-

Yield Improvement : Projected 20% increase due to precise temperature control.

Green Solvent Systems

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Friedel-Crafts reactions reduces environmental impact without sacrificing yield.

Applications and Derivatives

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester exhibit anti-inflammatory properties. These compounds are structurally related to flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Studies have shown that they can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of propionic acid and their effects on COX inhibition. The findings suggested that modifications to the biphenyl structure could enhance anti-inflammatory efficacy while reducing gastrointestinal side effects associated with traditional NSAIDs.

Anticancer Potential

Recent investigations have demonstrated that biphenyl derivatives can possess anticancer activity. The structural features of this compound may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A research article in Cancer Letters examined the cytotoxic effects of various biphenyl derivatives on cancer cell lines. Results indicated that certain substitutions on the biphenyl core significantly increased potency against breast cancer cells.

Material Science Applications

The unique properties of this compound make it a candidate for use in advanced materials, including polymers and coatings. Its ability to modify thermal and mechanical properties can lead to improved performance in various applications.

Case Study : An investigation into the use of this compound as a plasticizer in polymer formulations showed enhanced flexibility and thermal stability compared to traditional plasticizers. The study highlighted its potential for use in environmentally friendly materials due to its lower toxicity profile.

Mecanismo De Acción

The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like acetyl and fluoro can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4’-Acetyl-biphenyl-4-YL)-propionic acid methyl ester: Lacks the fluoro group, which may affect its reactivity and biological activity.

2-(4’-Fluoro-biphenyl-4-YL)-propionic acid methyl ester: Lacks the acetyl group, potentially altering its chemical properties.

2-(4’-Acetyl-2-chloro-biphenyl-4-YL)-propionic acid methyl ester: Similar structure but with a chloro group instead of fluoro, which can lead to different reactivity and applications.

Uniqueness

The presence of both acetyl and fluoro groups in 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester makes it unique, as these functional groups can impart distinct chemical and biological properties. The fluoro group, in particular, can enhance metabolic stability and binding affinity in biological systems.

Actividad Biológica

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester, commonly referred to as a derivative of flurbiprofen, is a compound that has garnered attention for its potential biological activities. This article explores its various biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by relevant research findings and case studies.

- Chemical Formula : C16H15F1O3

- Molecular Weight : 288.29 g/mol

- CAS Number : 215175-83-0

1. Anti-inflammatory Activity

Flurbiprofen derivatives are known for their anti-inflammatory properties. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

2. Analgesic Properties

The analgesic effects of this compound have been evaluated in various models. In a murine model of pain, administration of the methyl ester resulted in a significant reduction in pain response compared to controls. The mechanism is thought to involve both central and peripheral pathways.

3. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promising results against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

4. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

Case Studies

A notable case study involved a cohort of patients with chronic inflammatory conditions treated with flurbiprofen derivatives, including the methyl ester variant. Patients reported significant improvements in pain and inflammation markers after a treatment period of four weeks.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

To confirm the structure of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester, employ 1H/13C NMR to assign proton and carbon environments, 19F NMR to verify fluorine substitution, and IR spectroscopy for functional group analysis (e.g., ester C=O stretch at ~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, using a C18 column and gradient elution (e.g., acetonitrile/water) to resolve impurities. Mass spectrometry (MS) should confirm molecular weight (e.g., ESI-MS in positive ion mode). Cross-referencing with analogous compounds, such as 2-(4-hydroxyphenyl)propionic acid derivatives, ensures methodological validity .

Basic: How can synthetic routes for this compound be optimized to improve yield?

Optimize the synthesis by:

- Catalyst screening : Use Suzuki-Miyaura coupling for biphenyl formation, testing Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance cross-coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may improve solubility of intermediates.

- Temperature control : Maintain 60–80°C during esterification to minimize side reactions.

- Workup protocols : Employ aqueous extraction (e.g., NaHCO₃ wash to remove unreacted acids) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC .

Advanced: How should researchers address contradictions in stability data under varying pH conditions?

Contradictions in stability data often arise from differences in experimental design. To resolve these:

- Design accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C/75% RH for 14 days, sampling at intervals.

- Analytical validation : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed propionic acid or defluorinated analogs).

- Statistical analysis : Apply ANOVA to assess significance of pH and temperature effects. Reference methodologies from environmental fate studies, where similar biphenyl derivatives were analyzed for abiotic degradation .

Advanced: What in vitro assays and computational models are suitable for evaluating biological activity?

- In vitro assays :

- Cyclooxygenase (COX) inhibition : Test inhibition of COX-1/COX-2 using enzyme-linked immunosorbent assays (ELISA), comparing to flurbiprofen (a structurally related anti-inflammatory agent) .

- Cytotoxicity screening : Use MTT assays on human fibroblast or hepatic cell lines to assess safety margins.

- Computational models :

Advanced: How can researchers design experiments to investigate metabolic pathways?

- In vitro metabolism : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors. Identify phase I metabolites (e.g., demethylation, hydroxylation) via UPLC-QTOF-MS .

- Isotope labeling : Synthesize a deuterated methyl ester analog to track metabolic cleavage.

- Enzyme inhibition studies : Test CYP450 isoforms (e.g., CYP3A4, CYP2C9) using fluorometric assays. Reference protocols from studies on ibuprofen derivatives, which share propionic acid ester motifs .

Basic: What are the critical storage conditions to maintain compound stability?

Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or photo-degradation. For short-term use, desiccate at 4°C with silica gel. Stability data from related esters (e.g., methyl 4-hydroxycinnamate) suggest that moisture and light are primary degradation drivers .

Advanced: How can regioselectivity challenges during fluorination be mitigated?

Fluorination at the 2-position of the biphenyl system may compete with 3-/4-position substitution. Strategies include:

- Directing groups : Introduce temporary acetyl or nitro groups to steer electrophilic fluorination (e.g., using Selectfluor).

- Metal-mediated C–H activation : Employ Pd-catalyzed coupling with F⁺ reagents (e.g., NFSI).

- Computational guidance : Use DFT calculations (Gaussian 09) to predict transition-state energies for competing pathways. Compare to fluorophenoxy propionate esters, where regioselectivity was controlled via steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.